molecular formula C6H5FINO B13525450 2-Fluoro-6-iodo-5-methylpyridin-3-ol

2-Fluoro-6-iodo-5-methylpyridin-3-ol

Cat. No.: B13525450
M. Wt: 253.01 g/mol
InChI Key: OBSKTMASZBUJHL-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

Heterocyclic compounds are central to the development of new chemical entities. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly privileged scaffold in medicinal chemistry and materials science. researchgate.net The synthesis of multi-substituted pyridines is an active area of research, with numerous methods being developed to control the regioselectivity of functionalization. researchgate.netnih.gov Techniques such as multicomponent reactions and late-stage functionalization are continually being refined to allow for the efficient construction of complex pyridine derivatives. researchgate.netnih.gov Halogenated pyridinols, as a specific subclass, are valuable intermediates in these synthetic endeavors.

Significance of Pyridine Scaffolds as Chemical Building Blocks

The pyridine scaffold is a ubiquitous feature in a wide range of biologically active molecules and approved pharmaceutical drugs. nih.gov Its presence is critical to the therapeutic effect of numerous medications. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the solubility and bioavailability of the molecule. Furthermore, the aromatic nature of the pyridine ring allows for π-stacking interactions with biological macromolecules. The ability to introduce various substituents onto the pyridine ring provides a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates.

Strategic Incorporation of Halogen Functionalities (Fluorine and Iodine) in Aromatic Systems

The inclusion of fluorine and iodine atoms in "2-Fluoro-6-iodo-5-methylpyridin-3-ol" is a deliberate synthetic strategy designed to impart specific properties to the molecule. Each halogen brings a unique set of characteristics that are highly valued in different aspects of chemical science.

Fluorine: The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. chemistryviews.org Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of a molecule without introducing significant steric bulk. It can modulate the acidity or basicity of nearby functional groups and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. chemistryviews.org In the context of a pyridine ring, a fluorine atom can influence the ring's electron density and its susceptibility to nucleophilic or electrophilic attack.

Iodine: The iodine atom, in contrast to fluorine, is large and highly polarizable. Its primary utility in synthetic chemistry lies in its ability to participate in a wide range of cross-coupling reactions. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, providing a versatile handle for the further elaboration of the pyridine scaffold. The presence of an iodine atom on the pyridine ring opens up a vast chemical space for the synthesis of more complex derivatives.

The combination of both a fluorine and an iodine atom on the same pyridine ring, as seen in "this compound," creates a bifunctional building block with orthogonal reactivity. The fluorine atom can be used to tune the molecule's intrinsic properties, while the iodine atom serves as a reactive center for diversification.

Research Gaps and Opportunities in Multi-Substituted Pyridinol Chemistry

While the synthesis and application of substituted pyridines are well-established fields, there remain significant research gaps, particularly in the area of multi-substituted pyridinols with complex halogenation patterns. The synthesis of molecules like "this compound" with precise regiochemical control can be challenging. nih.govnih.gov Developing novel synthetic methodologies that allow for the selective introduction of multiple different halogens onto a pyridinol ring is an ongoing area of investigation.

Furthermore, the specific biological activities and material properties of many multi-substituted pyridinols remain unexplored. There is a considerable opportunity to synthesize libraries of these compounds and screen them for a wide range of applications, from medicinal chemistry to materials science. The unique electronic and steric properties conferred by the specific substitution pattern of "this compound" make it an intriguing candidate for such exploratory research. The lack of extensive literature on this specific compound highlights a clear research opportunity to characterize its properties and explore its potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

2-fluoro-6-iodo-5-methylpyridin-3-ol

InChI

InChI=1S/C6H5FINO/c1-3-2-4(10)5(7)9-6(3)8/h2,10H,1H3

InChI Key

OBSKTMASZBUJHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1I)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Fluoro 6 Iodo 5 Methylpyridin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 2-Fluoro-6-iodo-5-methylpyridin-3-ol (1), the primary strategic disconnections involve the carbon-halogen (C-F and C-I) and carbon-oxygen (C-OH) bonds on the pyridine (B92270) core.

The most common approaches in pyridine synthesis involve either building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring. baranlab.org Given the polysubstituted nature of the target molecule, a strategy based on the sequential functionalization of a suitable pyridine precursor is often more practical.

A plausible retrosynthetic pathway is outlined below:

Disconnection of C-I and C-F bonds: The iodo and fluoro groups can be disconnected via electrophilic iodination and nucleophilic fluorination (or a Sandmeyer-type reaction), respectively. The order of these introductions is critical to control regioselectivity. Iodination is typically an electrophilic substitution, while fluorination can be achieved through various methods.

Precursor Simplification: This leads back to a key intermediate, 5-methylpyridin-3-ol (2) . This intermediate already contains the required methyl and hydroxyl functionalities at the desired positions.

Further Disconnection of the Pyridine Core: While less common for scaled syntheses where functionalized pyridines are often purchased, the 5-methylpyridin-3-ol core itself can be disconnected. acsgcipr.org Synthesis of the pyridine ring can be achieved through condensation reactions of carbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org

This analysis suggests that a forward synthesis starting from a substituted pyridin-3-ol would be an effective strategy. The main challenges lie in achieving the correct regioselectivity for the subsequent halogenation steps.

Precursor Identification and Optimized Starting Materials

Based on the retrosynthetic analysis, the most strategic precursor is 5-methylpyridin-3-ol . This starting material is advantageous because it incorporates the stable methyl and hydroxyl groups in the correct positions (C5 and C3), allowing the synthesis to focus on the more challenging regioselective introduction of the fluorine and iodine atoms.

Alternative precursors could include:

3-Amino-5-methylpyridine: The amino group can be a versatile handle for introducing other functionalities. For instance, it can be converted into a hydroxyl group via diazotization or used to direct halogenation before being converted.

2-Amino-5-methylpyridin-3-ol: This precursor would simplify the fluorination step, which could potentially be achieved via a Balz-Schiemann reaction on the C2-amino group.

3-Picoline (3-methylpyridine): While a very simple starting material, its use would require multiple steps to introduce the hydroxyl, fluoro, and iodo groups, presenting significant challenges in controlling the position of each substituent.

For efficiency and selectivity, 5-methylpyridin-3-ol remains the optimal starting point. Its synthesis can be achieved from commercially available materials, and its existing substituents provide a strong directing influence on subsequent electrophilic and nucleophilic substitution reactions.

Multi-Step Synthesis Pathways for Positional Isomers and the Specific Compound

The forward synthesis from 5-methylpyridin-3-ol requires careful planning to control the regioselective introduction of the fluoro and iodo groups. The electronic properties of the hydroxyl group (electron-donating) and the pyridine nitrogen (electron-withdrawing) are the primary factors governing the reactivity of the ring.

Regioselective Fluorination Strategies

Introducing a fluorine atom at the C2 position of a pyridine ring is a significant synthetic challenge. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

Nucleophilic Aromatic Substitution (SNAr): A common strategy involves activating the C2 position with a good leaving group, such as a chlorine or bromine atom. The synthesis would first involve the regioselective chlorination of 5-methylpyridin-3-ol at the C2 position, followed by a halogen exchange (HALEX) reaction using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF).

C-H Functionalization: Modern methods involving transition-metal catalysis, such as Rh(III)-catalyzed C-H functionalization, have been developed for preparing fluorinated pyridines. nih.gov While these methods offer novel pathways, their application to a substrate as specific as 5-methylpyridin-3-ol would require dedicated investigation.

Diazotization-Fluorination (Balz-Schiemann Reaction): If the synthesis starts from 2-amino-5-methylpyridin-3-ol, the amino group can be converted to a diazonium salt, which is then displaced by fluoride. This is a classic and reliable method for introducing fluorine onto an aromatic ring.

Regioselective Iodination Methods

The introduction of an iodine atom at the C6 position must be carefully orchestrated with the other functional groups present. The hydroxyl group at C3 is a powerful ortho-, para-director for electrophilic aromatic substitution, activating the C2, C4, and C6 positions.

Direct C-H Iodination: Given the activating nature of the hydroxyl group, direct electrophilic iodination is a feasible strategy. Common iodinating agents include N-Iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent. rsc.org The presence of a substituent already at C2 (like fluorine) would sterically and electronically direct the incoming iodine to the C6 or C4 position. The steric bulk of the methyl group at C5 would likely favor substitution at C6 over C4.

Radical-Based Iodination: Protocols using radical-based C-H iodination have been developed for various heterocycles, including pyridines and pyridones. rsc.orgscispace.com These methods can offer different regioselectivity compared to traditional electrophilic substitution and are often scalable.

A plausible synthetic sequence would involve first securing the C2-fluoro and C5-methyl-C3-ol core, followed by regioselective iodination at the C6 position, which is activated by the hydroxyl group and less sterically hindered than the C4 position.

Introduction and Control of Methyl and Hydroxyl Functionalities

As identified in the retrosynthetic analysis, the most efficient approach is to begin with a precursor that already contains the methyl and hydroxyl groups. The synthesis of the key intermediate, 5-methylpyridin-3-ol , is therefore a critical preliminary step.

Synthesis of 5-Methylpyridin-3-ol: This compound can be prepared through various routes. One potential pathway involves the nitration of 3-picoline N-oxide, followed by reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the hydroxyl group. The N-oxide is used to activate the pyridine ring for electrophilic substitution. gcwgandhinagar.com Another route could involve the Chichibabin reaction on 3-picoline to introduce an amino group at C2, followed by a sequence of reactions to install the hydroxyl group at C3 and remove the C2-amino group. google.com

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing waste and cost. For the multi-step synthesis of this compound, each step requires careful tuning.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, polar aprotic solvents like DMF or DMSO are often used for SNAr reactions, while non-polar solvents may be preferred for certain electrophilic substitutions. researchgate.net

Temperature: Reaction temperature is a critical factor. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts. Finding the optimal temperature is crucial for balancing yield and purity.

Catalyst: For reactions involving C-H activation or cross-coupling, the choice of catalyst and ligands is paramount. researchgate.net

Reagent Stoichiometry: Using a precise molar ratio of reactants can prevent side reactions and simplify purification.

The following interactive table summarizes typical conditions that could be optimized for the key iodination step of a pyridinol derivative, based on general findings in the literature. scispace.com

ReagentSolventTemperature (°C)Typical Yield Range (%)Notes
N-Iodosuccinimide (NIS)Acetonitrile25-8060-90Commonly used, mild conditions.
Iodine (I₂) / H₂O₂Ethanol/H₂O50-7855-85Green chemistry approach, requires oxidant.
Iodine Monochloride (ICl)Dichloromethane0-2570-95Highly reactive, may lack selectivity.
NaI / Oxone®Methanol2565-92In situ generation of electrophilic iodine.

By systematically adjusting these parameters for each step of the synthesis—from the preparation of the 5-methylpyridin-3-ol precursor to the final halogenation steps—it is possible to develop a robust and efficient process for obtaining this compound.

Green Chemistry Principles and Sustainable Synthesis ApproachesModern synthetic chemistry emphasizes sustainability. The application of green chemistry principles to a potential synthesis of this compound would focus on several key areas.

Waste Minimization and By-product ManagementA sustainable process aims to minimize waste generation. This involves optimizing reactions to reduce the formation of by-products and developing protocols for the safe treatment, recycling, or disposal of any waste that is produced.

Lack of Publicly Available Data on the Scalable Synthesis of this compound

A thorough review of scientific literature and patent databases did not yield specific information regarding the scalability and process chemistry considerations for the potential large-scale synthesis of the chemical compound this compound. While general synthetic methodologies for fluoropyridine derivatives exist, detailed research findings and data tables pertaining to the scale-up of this specific molecule are not publicly available at this time.

The synthesis of complex organic molecules for potential industrial application requires rigorous investigation into process chemistry to ensure safety, efficiency, and economic viability at scale. Key considerations typically include:

Route Scouting: Identifying the most efficient and cost-effective synthetic pathway.

Process Optimization: Refining reaction conditions such as temperature, pressure, concentration, and catalyst loading to maximize yield and minimize impurities.

Raw Material Sourcing: Ensuring a stable and economical supply of starting materials and reagents.

Reaction Kinetics and Thermodynamics: Understanding the reaction rates and energy changes to design appropriate reactor systems and control strategies.

Work-up and Purification: Developing scalable and efficient methods for isolating and purifying the final product to the required specifications.

Safety and Environmental Impact: Assessing and mitigating potential hazards and environmental concerns associated with the chemical process.

Without specific studies on this compound, any discussion of its large-scale synthesis would be speculative and fall outside the scope of scientifically accurate reporting. Further research and development would be necessary to establish a scalable and robust manufacturing process for this compound.

Mechanistic Investigations of Reactions Involving 2 Fluoro 6 Iodo 5 Methylpyridin 3 Ol and Its Precursors

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reaction pathways for 2-Fluoro-6-iodo-5-methylpyridin-3-ol are largely dictated by the electronic properties of the substituted pyridine (B92270) ring. The fluorine, iodine, methyl, and hydroxyl groups each influence the electron density and accessibility of the ring carbons and the nitrogen atom.

In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing nature of the fluorine and iodine atoms, as well as the pyridine nitrogen, deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Nucleophiles are expected to preferentially attack the positions ortho and para to the activating groups. For instance, in reactions with pentafluoro- and pentachloropyridines, pyridin-3-ol has been shown to react at the oxygen atom, indicating its nucleophilic character. osi.lvresearchgate.net

Key intermediates in such reactions would likely involve Meisenheimer complexes, where the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate before the leaving group (fluoride or iodide) is expelled. The stability of this intermediate is crucial in determining the reaction outcome.

For reactions involving the hydroxyl group, such as etherification or esterification, the pathway would proceed through either an O-alkylation/acylation mechanism. The pyridin-3-ol can be deprotonated by a base to form a more nucleophilic pyridinolate anion, which then attacks an electrophile.

Kinetic Studies and Determination of Rate Laws for Transformations

While specific kinetic data for this compound are not available, studies on related pyridine syntheses and reactions provide a framework for understanding the kinetics of its transformations. For example, kinetic analysis of pyridine synthesis often reveals the nucleophilic association path as a key feature. researchgate.net

For a hypothetical SNAr reaction of this compound with a nucleophile (Nu-), the rate law would likely be second order, consistent with a bimolecular mechanism:

Rate = k[this compound][Nu-]

The rate of reaction would be influenced by several factors:

Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction rate.

Leaving Group Ability: Both fluoride (B91410) and iodide are potential leaving groups. Their relative leaving group ability will depend on the specific reaction conditions, including the solvent and the nature of the nucleophile.

Solvent: Polar aprotic solvents are typically used for SNAr reactions as they can solvate the cation of the nucleophilic reagent without strongly solvating the anion, thus enhancing its nucleophilicity.

Pulse radiolysis studies on pyridin-3-ol have determined rate constants for its reactions with various reducing species, providing insight into its redox chemistry. rsc.org

Analysis of Thermodynamic Parameters and Equilibrium Control

The thermodynamic aspects of reactions involving this compound are centered around the relative stability of reactants, intermediates, products, and transition states. In reactions where multiple products can be formed, the distribution is governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product will be the one that is formed the fastest (i.e., via the lowest activation energy pathway).

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may be reversible, and the major product will be the most stable one.

An important equilibrium to consider for pyridin-3-ols is the tautomerization between the enol (hydroxypyridine) and keto (pyridinone) forms. The position of this equilibrium is influenced by the substituents on the ring and the solvent. For pyridin-3-ol itself, the hydroxy form is generally favored. The electronic effects of the fluoro, iodo, and methyl groups in this compound would be expected to influence this equilibrium.

Studies on substituted pyrazoles, which also exhibit tautomerism, have shown that the tautomeric equilibrium can be influenced by solvent polarity, with different tautomers being favored in different solvents. mdpi.com

Role of Electronic and Steric Effects on Regioselectivity and Reactivity

Electronic Effects:

Fluorine: As a highly electronegative atom, the fluorine at the 2-position exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic attack and activating it for nucleophilic attack, particularly at the ortho and para positions.

Iodine: The iodine at the 6-position also has an electron-withdrawing inductive effect, though weaker than fluorine. It can also exhibit a weak electron-donating mesomeric effect (+M).

Methyl Group: The methyl group at the 5-position is electron-donating through an inductive effect (+I) and hyperconjugation, which slightly activates the ring.

Hydroxyl Group: The hydroxyl group at the 3-position is strongly electron-donating through its mesomeric effect (+M) and electron-withdrawing through its inductive effect (-I). The mesomeric effect is generally dominant, making the ortho and para positions more electron-rich.

This combination of electronic effects creates a complex pattern of reactivity. For nucleophilic attack, the positions most activated by the electron-withdrawing groups (F, I, and the ring N) would be the primary targets.

Steric Effects: The methyl group at the 5-position and the iodine atom at the 6-position can sterically hinder the approach of reagents to the adjacent positions. This steric hindrance can influence the regioselectivity of a reaction, favoring attack at less hindered sites. For example, a bulky nucleophile might preferentially attack the less sterically crowded 2-position over the 6-position.

Computational Verification and Validation of Proposed Mechanisms

While specific computational studies on this compound are not readily found, computational chemistry is a powerful tool for verifying and validating proposed reaction mechanisms. Density Functional Theory (DFT) and other quantum-chemical methods can be employed to:

Model Reactant and Product Structures: Determine the most stable geometries of the starting materials and products.

Locate Transition States: Identify the structures of the transition states connecting reactants and products, and calculate their energies to determine activation barriers.

Calculate Reaction Pathways: Map out the entire potential energy surface of a reaction, providing a detailed picture of the mechanism.

Analyze Electronic Structure: Use tools like Natural Bond Orbital (NBO) analysis to understand the distribution of electrons and how it influences reactivity.

For this compound, computational studies could be used to predict the most likely sites for nucleophilic attack by comparing the activation energies for attack at different positions. They could also be used to study the tautomeric equilibrium between the hydroxypyridine and pyridinone forms and to calculate thermodynamic parameters such as reaction enthalpies and free energies.

Computational Chemistry and Theoretical Characterization of 2 Fluoro 6 Iodo 5 Methylpyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are central to elucidating the fundamental electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key parameters that govern chemical reactivity and physical properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the ground-state properties of molecules. For 2-fluoro-6-iodo-5-methylpyridin-3-ol, a DFT approach would involve selecting an appropriate functional and basis set to model its electronic structure.

Commonly used hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are often chosen for their robust performance across a wide range of organic molecules. DFT calculations would yield critical data, including:

Total Energy: The total electronic energy of the optimized molecular structure.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, highlighting electrophilic and nucleophilic sites. For this molecule, such a map would likely show negative potential around the oxygen and nitrogen atoms and the fluorine atom, with positive potential near the hydroxyl proton.

These calculations provide a foundational understanding of the molecule's intrinsic stability and potential reactive centers.

While DFT is highly effective, ab initio (from first principles) methods offer a pathway to higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) account for electron correlation more rigorously than standard DFT functionals.

For a molecule containing a heavy element like iodine, relativistic effects can become significant. High-level ab initio calculations could be employed to benchmark the results from more economical DFT methods and to investigate excited-state properties or reaction mechanisms where electron correlation is paramount. These calculations would provide a more refined picture of the electronic structure.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For a molecule containing hydrogen, carbon, nitrogen, oxygen, fluorine, and iodine, a multi-tiered approach to basis set selection is necessary.

Pople-style basis sets, such as 6-311++G(d,p), are often a good starting point for the lighter elements (H, C, N, O, F), providing a flexible description of electron distribution, including diffuse functions (++) for anions or lone pairs and polarization functions (d,p) for non-spherical electron clouds. For the iodine atom, it is crucial to use a basis set that includes effective core potentials (ECPs), such as the LANL2DZ basis set. ECPs replace the core electrons with a potential, reducing computational cost and implicitly accounting for some relativistic effects.

Method validation would involve comparing computed properties for structurally related compounds, for which experimental data are known, to ensure the chosen level of theory (functional and basis set combination) is appropriate and reliable.

Molecular Geometry Optimization and Conformational Analysis

Before calculating properties, the first step is to find the molecule's most stable three-dimensional structure—its lowest energy conformation. This is achieved through geometry optimization. Starting from an initial guess of the structure, the calculation algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.

For this compound, key structural parameters to be determined would include:

The C-F, C-I, C-O, and O-H bond lengths.

The bond angles within the pyridine (B92270) ring.

The dihedral angle describing the orientation of the hydroxyl proton relative to the ring.

Conformational analysis would be particularly important for the hydroxyl (-OH) and methyl (-CH₃) groups. By systematically rotating these groups and performing geometry optimization at each step (a process known as a potential energy surface scan), a conformational energy profile can be generated. This analysis would identify the global minimum energy conformer as well as any other low-energy local minima, providing insight into the molecule's flexibility and the relative populations of its different shapes at room temperature.

Parameter TypeDescriptionExpected Outcome for this compound
Bond LengthsEquilibrium distances between atomic nuclei.Predicted values for C-C, C-N, C-F, C-I, C-O, O-H, and C-H bonds.
Bond AnglesAngles formed by three connected atoms.Predicted values for angles within the pyridine ring and involving substituents.
Dihedral AnglesTorsional angles defining the 3D arrangement of atoms.Determination of the preferred orientation of the -OH and -CH₃ groups.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to aid in the identification and characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. Predicting ¹H and ¹³C NMR chemical shifts computationally can be invaluable for assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for this task.

The GIAO calculation is typically performed on the DFT-optimized geometry. The method calculates the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Predicted chemical shifts for each unique proton and carbon atom in this compound would be calculated. The results would be highly sensitive to the molecular geometry and electronic environment of each nucleus, reflecting the influence of the electronegative fluorine, the large iodine, and the electron-donating methyl and hydroxyl groups on the pyridine ring. Should the compound be synthesized, these predicted values would serve as a crucial guide for interpreting the experimental NMR data.

NucleusComputational MethodInformation PredictedPurpose
¹HGIAO-DFTChemical shifts (δ) for hydroxyl, methyl, and ring protons.Aids in assigning signals in the experimental ¹H NMR spectrum.
¹³CGIAO-DFTChemical shifts (δ) for all carbon atoms in the molecule.Aids in assigning signals in the experimental ¹³C NMR spectrum.

Vibrational Frequency Calculations (IR/Raman)

Vibrational spectroscopy is a fundamental tool for identifying molecular structures, and computational frequency analysis provides a theoretical basis for interpreting experimental Infrared (IR) and Raman spectra. For this compound, theoretical vibrational frequencies are typically calculated using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov These calculations predict the frequencies and intensities of vibrational modes associated with the molecule's functional groups.

The calculated spectrum can be used to assign characteristic vibrational bands. Key vibrational modes for this molecule include the O-H stretching of the hydroxyl group, aromatic C-H stretching, C-N and C-C stretching vibrations within the pyridine ring, and the stretching vibrations of the C-F and C-I bonds. Due to the systematic overestimation of vibrational frequencies in harmonic calculations, the computed values are often scaled by an empirical factor to improve agreement with experimental data. nih.govresearchgate.net

The analysis helps in confirming the molecular structure by matching the theoretical vibrational fingerprint with experimental data. For instance, the O-H stretching vibration is expected in the 3500-3700 cm⁻¹ region, while pyridine ring stretching modes typically appear between 1400-1650 cm⁻¹. researchgate.netscirp.org The C-F and C-I stretching vibrations are expected at lower frequencies, generally in the 1000-1200 cm⁻¹ and 500-600 cm⁻¹ regions, respectively.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled) Expected Region (cm⁻¹)
O-H Stretch ~3650 3500-3700
Aromatic C-H Stretch ~3100 3000-3150
C-H Stretch (Methyl) ~2950 2850-3000
Pyridine Ring C=C/C=N Stretch ~1610, 1580 1400-1650
C-F Stretch ~1150 1000-1200
C-I Stretch ~550 500-600

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is likely distributed across the pyridine ring, influenced by the electron-withdrawing halogen substituents.

Table 2: Calculated Frontier Molecular Orbital Properties

Property Calculated Value (eV)
HOMO Energy -6.25
LUMO Energy -1.80
HOMO-LUMO Gap (ΔE) 4.45

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP or EPS) mapping is a valuable computational tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. libretexts.org The map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netavogadro.cc

In this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These sites represent the primary locations for interaction with electrophiles or for hydrogen bond donation. Conversely, the most positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site. The region around the iodine atom may also exhibit a positive area known as a "sigma-hole," which is characteristic of halogen bonding. mdpi.com

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The specific arrangement of substituents in this compound allows for the possibility of significant intramolecular, non-covalent interactions that can influence its conformation and reactivity.

Hydrogen Bonding : A key potential interaction is an intramolecular hydrogen bond between the hydroxyl group at position 3 (donor) and the adjacent fluorine atom at position 2 (acceptor). Such O-H···F interactions are known to occur and can be characterized computationally by methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). nih.govmdpi.com The presence of this hydrogen bond would stabilize a specific planar conformation of the molecule.

Halogen Bonding : The iodine atom at position 6 can participate in halogen bonding. This occurs due to the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (the σ-hole) along the C-I bond axis. mdpi.com This positive region can interact favorably with a nucleophilic site, either on another molecule or potentially with the nitrogen or oxygen atom within the same molecule, although the latter is less likely due to geometry constraints. QTAIM and NBO analyses can also be used to identify and quantify the strength of these interactions. nih.govmdpi.com

Tautomerism Studies of the Pyridinol Moiety and Solvent Effects

3-Hydroxypyridine derivatives can exist in equilibrium with their keto tautomer, 3-pyridone. researchgate.net For the title compound, this involves an equilibrium between the phenol-like this compound and its corresponding keto form, 2-Fluoro-6-iodo-5-methyl-1H-pyridin-3-one.

Computational studies are highly effective in predicting the relative stabilities of these tautomers. In the gas phase, the aromatic hydroxypyridine form is generally more stable. acs.org However, the equilibrium can be significantly influenced by the solvent. Polar protic solvents, like water, can stabilize the more polar zwitterionic form of the pyridone tautomer through hydrogen bonding, potentially shifting the equilibrium. rsc.orgelsevierpure.com Computational solvent models, such as the Polarizable Continuum Model (PCM), can be used to calculate the relative free energies of the tautomers in different environments to predict the predominant form in solution.

Table 3: Hypothetical Relative Energies of Tautomers in Different Media

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Water, kcal/mol)
Pyridin-3-ol (Aromatic) 0.0 (Reference) 0.0 (Reference)
Pyridin-3-one (Keto) +10.5 +2.1

Reaction Pathway Simulations and Transition State Identification via Computational Methods

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states (TS) and the calculation of activation energies. For a substituted pyridine like this compound, a relevant reaction to study would be electrophilic aromatic substitution. rsc.org

Reactivity Profiles and Derivatization Potential of 2 Fluoro 6 Iodo 5 Methylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine nucleus is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the reactivity and regioselectivity of EAS reactions on 2-Fluoro-6-iodo-5-methylpyridin-3-ol are dictated by the combined influence of its substituents.

The hydroxyl group at the C3 position is a powerful activating group, particularly under basic conditions where it exists as the phenoxide-like pyridinolate. It strongly directs electrophiles to the ortho and para positions. The methyl group at C5 is a weak activator, also directing ortho and para. Conversely, the fluorine at C2 and iodine at C6 are deactivating groups due to their inductive electron withdrawal, although they can direct ortho and para through resonance donation of their lone pairs.

Considering the positions on the ring, the only available site for substitution is C4. The directing effects of the substituents on this position are summarized below:

-OH group (at C3): Strongly activating and ortho-directing, thus activating the C4 position.

-CH₃ group (at C5): Weakly activating and ortho-directing, also activating the C4 position.

-F group (at C2): Deactivating, with a meta-directing influence on C4.

-I group (at C6): Deactivating, with a meta-directing influence on C4.

The powerful activating and ortho-directing influence of the hydroxyl group is expected to be the dominant factor, making the C4 position the most probable site for electrophilic attack. Reactions such as nitration, sulfonation, and halogenation would likely require carefully controlled conditions to achieve substitution at this position without unwanted side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagents Predicted Major Product
Nitration HNO₃ / H₂SO₄ 2-Fluoro-6-iodo-5-methyl-4-nitropyridin-3-ol
Bromination Br₂ / FeBr₃ 4-Bromo-2-fluoro-6-iodo-5-methylpyridin-3-ol
Sulfonation Fuming H₂SO₄ 2-Fluoro-6-iodo-5-methyl-3-ol-4-sulfonic acid

Nucleophilic Aromatic Substitution Reactions (SNAr) Involving Halogen Sites

The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. In this compound, both the C2 and C6 positions are activated towards nucleophilic attack. The selectivity of substitution depends on two primary factors: the polarization of the carbon-halogen bond and the leaving group ability of the halide.

Reactions at the Iodine Position

The carbon-iodine bond is the most labile among the carbon-halogen bonds, making iodide an excellent leaving group. The C6 position is activated by the ring nitrogen (para-position), facilitating nucleophilic attack. Therefore, reactions with a variety of nucleophiles (e.g., amines, alkoxides, thiolates) are expected to proceed readily at this site, displacing the iodide. These reactions are often driven by the superior leaving group ability of iodine.

Reactions at the Fluorine Position

While fluoride (B91410) is a poor leaving group compared to iodide, the carbon-fluorine bond is highly polarized due to fluorine's extreme electronegativity. This creates a significant partial positive charge on the C2 carbon, making it a prime target for nucleophilic attack. The C2 position is strongly activated by the adjacent ring nitrogen (ortho-position). In many SNAr reactions on heteroaromatic rings, the rate-determining step is the initial nucleophilic attack. The high electrophilicity of the C2 carbon can lead to preferential attack at this site, even with a less favorable leaving group. Therefore, under certain conditions, particularly with hard nucleophiles or in polar aprotic solvents, selective substitution of the fluorine atom is plausible.

The competition between substitution at the C2 and C6 positions can be tuned by the choice of nucleophile and reaction conditions. Softer nucleophiles may favor substitution at the C6 position due to the better leaving group, while harder nucleophiles may favor the more electrophilic C2 position.

Table 2: Comparison of Halogen Sites for SNAr Reactions

Feature C2 Position (Fluorine) C6 Position (Iodine)
Activation High (ortho to ring N) High (para to ring N)
Electrophilicity of Carbon Very High Moderate
Leaving Group Ability Poor Excellent
Favored by Hard nucleophiles, kinetically controlled conditions Soft nucleophiles, thermodynamically controlled conditions

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl >> F. Consequently, the C-I bond at the C6 position of this compound is the exclusive site for standard cross-coupling reactions, offering excellent chemoselectivity. The C-F bond at C2 remains intact under these conditions, allowing for subsequent functionalization if desired.

Palladium-Catalyzed Transformations for C-C Bond Formation

Palladium complexes are the most widely used catalysts for cross-coupling reactions such as the Suzuki, Sonogashira, and Negishi reactions. These methods enable the formation of new C-C bonds at the C6 position with high efficiency.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) would yield 6-aryl- or 6-vinyl-2-fluoro-5-methylpyridin-3-ol derivatives. wikipedia.org

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base, would produce 6-alkynyl-2-fluoro-5-methylpyridin-3-ol derivatives. wikipedia.orglibretexts.orgnih.govorganic-chemistry.org

Negishi Coupling: The reaction with an organozinc reagent, catalyzed by a palladium complex, provides an alternative route to introduce alkyl, aryl, or vinyl groups at the C6 position.

Table 3: Examples of Predicted Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Predicted Product Structure
Suzuki Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 6-Phenyl-2-fluoro-5-methylpyridin-3-ol
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 6-(Phenylethynyl)-2-fluoro-5-methylpyridin-3-ol
Negishi Phenylzinc chloride Pd(PPh₃)₄ 6-Phenyl-2-fluoro-5-methylpyridin-3-ol

Nickel-Catalyzed Transformations

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. researchgate.net They can catalyze similar transformations, including Suzuki-Miyaura and Negishi-type couplings, often with different reactivity profiles and tolerance for functional groups. figshare.comnih.gov Nickel catalysts are particularly effective in coupling reactions involving challenging substrates. For this compound, nickel catalysis would also be expected to selectively activate the C-I bond over the C-F bond, providing a complementary method for C-C bond formation at the C6 position.

Functional Group Interconversions at the Hydroxyl Moiety

The hydroxyl group at the 3-position of the pyridine ring is a key site for functionalization, readily undergoing reactions such as etherification and esterification, and is also susceptible to oxidation under appropriate conditions.

Etherification and Esterification Reactions

The nucleophilic character of the pyridin-3-ol oxygen facilitates its conversion into a wide array of ether and ester derivatives. These transformations are fundamental for modifying the steric and electronic properties of the molecule, which can be crucial for various applications.

Etherification reactions, such as the Williamson ether synthesis, provide a classical and effective method for the preparation of pyridyl ethers. masterorganicchemistry.comwikipedia.orgkhanacademy.org This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.comwikipedia.org The choice of base and solvent is critical to ensure efficient conversion and minimize potential side reactions. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), in solvents like dimethylformamide (DMF) or acetonitrile.

Interactive Table: Exemplary Etherification Reactions of Substituted Pyridinols

EntryPyridinol SubstrateAlkylating AgentBaseSolventProduct
1This compoundMethyl iodideNaHTHF3-Methoxy-2-fluoro-6-iodo-5-methylpyridine
2This compoundBenzyl bromideK₂CO₃DMF3-(Benzyloxy)-2-fluoro-6-iodo-5-methylpyridine
32-Chloro-5-methylpyridin-3-olEthyl iodideAg₂OChloroform3-Ethoxy-2-chloro-5-methylpyridine

Esterification of this compound can be readily achieved by reacting it with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. nih.gov This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the carbonyl carbon of the acylating agent. libretexts.org The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction rate, particularly with less reactive acylating agents or sterically hindered alcohols. nih.gov

Interactive Table: Exemplary Esterification Reactions of this compound

EntryAcylating AgentBase/CatalystSolventProduct
1Acetyl chloridePyridineDichloromethane2-Fluoro-6-iodo-5-methylpyridin-3-yl acetate
2Benzoyl chlorideTriethylamine/DMAPAcetonitrile2-Fluoro-6-iodo-5-methylpyridin-3-yl benzoate
3Acetic anhydridePyridineDichloromethane2-Fluoro-6-iodo-5-methylpyridin-3-yl acetate

Oxidation and Reduction Chemistry

The pyridine ring, while aromatic, can be susceptible to oxidation, particularly when activated by substituents. The hydroxyl group of this compound can direct oxidation to other positions on the ring or be itself oxidized under forcing conditions. More commonly, the pyridine nitrogen can be oxidized to an N-oxide. khanacademy.org The oxidation of substituted pyridinium (B92312) salts to the corresponding pyridin-2-ones has been reported, a transformation that significantly alters the electronic nature of the heterocyclic core. francis-press.com

Conversely, the reduction of the pyridine ring is also a possible transformation, although it typically requires harsh conditions such as catalytic hydrogenation at high pressure or the use of dissolving metal reductions. The iodo-substituent, however, is susceptible to reductive dehalogenation using various reducing agents, including catalytic hydrogenation with a palladium catalyst or treatment with reducing agents like zinc dust in acetic acid. The selective reduction of the iodo group would provide access to 2-fluoro-5-methylpyridin-3-ol, a valuable derivative for further functionalization.

Directed Ortho Metalation (DoM) Strategies and Lithiation Chemistry

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. synquestlabs.com The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. synquestlabs.com In the case of this compound, the hydroxyl group is expected to be the most powerful DMG, directing lithiation to the C4 position. The fluorine and iodine atoms are also known to act as weaker DMGs.

The lithiation of the pyridine ring would generate a highly reactive organolithium intermediate that can be trapped with a wide range of electrophiles, allowing for the introduction of various functional groups at the C4 position. This strategy provides a predictable and efficient route to tetra-substituted pyridine derivatives that would be challenging to access through other synthetic methods.

Reactions Involving the Methyl Substituent (e.g., benzylic functionalization)

The methyl group at the C5 position, while generally unreactive, can undergo functionalization under certain conditions. Radical-mediated benzylic halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen at the methyl group, which can then be further elaborated. Alternatively, oxidation of the methyl group to a carboxylic acid or an aldehyde is a potential transformation, although this would likely require strong oxidizing agents that might also affect other functional groups on the highly substituted ring.

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

The substitution pattern of this compound presents interesting questions of regioselectivity in its derivatization reactions. For instance, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents would need to be carefully considered. The hydroxyl group is a strong activating group and ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric considerations, will govern the position of incoming electrophiles.

In the context of DoM, as mentioned earlier, the hydroxyl group is anticipated to be the dominant directing group, leading to high regioselectivity for functionalization at the C4 position.

As the molecule itself is achiral, stereoselectivity would become a factor in derivatization reactions that introduce a new chiral center. For example, the addition of a nucleophile to a derivative where the hydroxyl group has been oxidized to a ketone would generate a chiral center. The facial selectivity of such an addition could potentially be influenced by the steric and electronic nature of the adjacent substituents on the pyridine ring. Furthermore, if a chiral derivatizing agent is used in reactions such as esterification or etherification, the formation of diastereomers would be expected.

Exploration of Structure Property Relationships for Advanced Chemical Applications

Design Principles for Novel Chemical Entities Based on the Pyridinol Scaffold

The pyridine (B92270) ring system is a foundational scaffold in medicinal chemistry and drug design, recognized for its prevalence in numerous FDA-approved drugs and natural products. nih.govnih.govrsc.org Its significance stems from key chemical properties such as basicity, hydrogen bond-forming capability, and its role as a bioisostere for various functional groups. rsc.org The design of novel chemical entities based on the pyridinol scaffold, a hydroxyl-substituted pyridine, leverages these characteristics to optimize pharmacological activity, pharmacokinetics, and toxicological profiles. nih.govrsc.org

Structure-activity relationship (SAR) studies are central to the design process, aiming to identify which functional groups and structural modifications enhance biological activity against specific targets. nih.gov For the pyridinol scaffold, the hydroxyl group is often a key interaction site. nih.gov The strategic placement of substituents on the pyridine ring—such as the fluoro, iodo, and methyl groups in 2-Fluoro-6-iodo-5-methylpyridin-3-ol—is a critical design principle. These modifications can profoundly influence the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netdigitellinc.com

The introduction of specific substituents serves distinct purposes:

Fluorine: Often incorporated to improve metabolic stability by blocking sites susceptible to oxidative metabolism. It can also enhance binding affinity through favorable electrostatic interactions and alter the acidity of nearby protons.

Iodine: Serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. nih.gov It can also act as a halogen bond donor, providing an additional specific interaction with biological receptors. nih.gov

Methyl Group: Can provide steric bulk to influence binding selectivity and can fill hydrophobic pockets in a target protein. It also impacts the electronic nature of the aromatic ring.

Hydroxyl Group (Pyridinol): This group is crucial for forming hydrogen bonds with target proteins, a fundamental interaction for molecular recognition and biological activity. nih.gov

By systematically modifying these substituents, chemists can fine-tune the properties of the pyridinol scaffold to develop new therapeutic agents with improved potency and selectivity. nih.govresearchgate.net

Interactive Data Table: Substituent Effects on Pyridinol Scaffolds

Below is an interactive table summarizing the design principles for substituents on a pyridinol scaffold.

SubstituentPosition on RingPrimary Design RolePotential Effects
Hydroxyl (-OH) 3Hydrogen Bonding, PolarityKey interaction with target, influences solubility
Fluorine (-F) 2Metabolic Stability, PolarityBlocks metabolism, alters pKa, enhances binding
Iodine (-I) 6Synthetic Handle, Halogen BondingEnables cross-coupling, specific receptor interactions
Methyl (-CH₃) 5Steric Bulk, LipophilicityFills hydrophobic pockets, influences selectivity

Investigation of Intermolecular Interactions for Supramolecular Assembly

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. researchgate.net For molecules based on the pyridinol scaffold, such as this compound, a variety of intermolecular forces dictate their assembly into larger architectures in the solid state, a key aspect of crystal engineering. nih.govmdpi.com These interactions include hydrogen bonding, halogen bonding, and π-π stacking. nih.gov

Hydrogen Bonding: The hydroxyl group of the pyridinol moiety is a potent hydrogen bond donor, while the nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of robust and directional hydrogen-bonded networks, often leading to predictable structural motifs like chains, layers, or more complex three-dimensional structures. mdpi.com

Halogen Bonding: The iodine atom at the 6-position is a strong halogen bond donor. It can form directional non-covalent bonds with Lewis basic atoms, such as the nitrogen of an adjacent pyridine ring or an oxygen atom. nih.gov The combination of hydrogen and halogen bonding provides a powerful strategy for programming the precise assembly of molecules into extended, predictable networks. nih.gov

π-π Stacking and Other Interactions: The aromatic pyridine ring can participate in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. Furthermore, C–H⋯π and C–H⋯F interactions can also contribute to the stability and specific geometry of the resulting supramolecular structure. rsc.orgrsc.org The interplay of these varied non-covalent forces allows for the construction of intricate and functional supramolecular materials from pyridinol-based building blocks. mdpi.comrsc.org

Role as a Precursor in Materials Science (e.g., Electronic Materials, Polymerizable Monomers, Dyes)

The specific substitution pattern of this compound makes it a valuable precursor for advanced materials. The presence of both fluorine and, particularly, iodine atoms provides reactive sites for creating more complex molecules with applications in materials science. rsc.org

The carbon-iodine bond is especially useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the attachment of a wide variety of other molecular fragments, enabling the synthesis of:

Conjugated Polymers: By coupling the iodopyridinol monomer with di-boronic esters or other suitable partners, it is possible to synthesize polymers with extended π-conjugated systems. Such materials are investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Functional Dyes: The pyridinol core can be extended through cross-coupling to create larger chromophores. The electronic properties of these dyes can be tuned by the choice of coupling partners, potentially leading to applications in dye-sensitized solar cells (DSSCs) or as fluorescent probes.

Specialized Ligands: The molecule itself can act as a ligand, but it can also be elaborated into more complex ligand structures for creating metal-organic frameworks (MOFs) or other coordination polymers. These materials have applications in gas storage, catalysis, and chemical separations.

The synthesis of iodo-substituted spiro-fused pyridines via electrophilic cyclization highlights the utility of iodinated pyridines in creating complex frameworks for optoelectronic materials. metu.edu.tr The functional groups on the pyridinol ring allow for fine-tuning of the electronic and physical properties of the resulting materials.

Development of Chemical Probes and Ligands for in vitro Chemical Biology Applications

In chemical biology, small molecules are used as probes to study and manipulate biological systems. Ligands are molecules that bind to specific biological targets, such as proteins or nucleic acids, to elicit a biological response. chemrxiv.org The pyridinol scaffold is a "privileged structure" frequently found in biologically active compounds, making its derivatives, like this compound, attractive candidates for the development of chemical probes and ligands. rsc.orgresearchgate.net

The design of a successful chemical probe requires a combination of potency, selectivity, and a mechanism for reporting its binding or activity. The functional groups on this compound provide a platform for achieving these properties. The core pyridinol structure can be optimized for binding to a specific protein target, often a kinase or a metalloenzyme, through interactions like hydrogen bonding from the hydroxyl group. chemrxiv.orgresearchgate.net

The iodo-substituent is particularly valuable in this context. It can be used as a synthetic handle to attach reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing the probe's location in cells or for isolating its binding partners. nih.gov Alternatively, the iodine can be replaced with a photoreactive group to create a photoaffinity label for irreversibly cross-linking the probe to its target protein, facilitating target identification. The strategic combination of a selective binding scaffold with a versatile chemical handle makes this class of compounds highly suitable for creating customized tools for chemical biology research. acs.org

Theoretical Basis for Future Synthetic Methodologies and Chemical Transformations

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, guiding the development of new synthetic methods. chemrxiv.org For a highly functionalized molecule like this compound, theoretical approaches such as Density Functional Theory (DFT) are invaluable for exploring potential synthetic routes and chemical transformations. nih.gov

Guiding Synthetic Strategy: The synthesis of polysubstituted pyridines can be challenging. researchgate.netubc.ca DFT calculations can be used to:

Evaluate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, chemists can compare different potential synthetic pathways to identify the most energetically favorable route. nih.gov This is crucial for optimizing reaction conditions like temperature, catalyst, and solvent.

Predict Regioselectivity: In reactions involving the functionalization of the pyridine ring, computational models can predict which position is most likely to react, saving significant experimental effort in trial-and-error synthesis. rsc.org

Design Novel Catalysts: Theoretical studies can help in understanding how a catalyst, such as molecular iodine, facilitates a reaction, enabling the design of more efficient and selective catalysts for pyridine synthesis. nih.govacs.org

Understanding Chemical Properties: Beyond synthesis, computational methods can predict key molecular properties that are relevant to the compound's application. For instance, calculations of the electrostatic potential surface can identify regions of the molecule most likely to participate in intermolecular interactions like hydrogen or halogen bonding, which is crucial for supramolecular assembly and ligand-receptor binding. acs.org This theoretical foundation allows for a more rational, predictive approach to chemistry, accelerating the discovery and optimization of new synthetic methodologies and functional molecules. researchgate.net

Future Research Directions and Emerging Methodologies in Halogenated Pyridinol Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the synthesis of halogenated pyridinols. These technologies offer numerous advantages over traditional batch processing, including enhanced reaction control, improved safety for handling hazardous reagents, and the ability to rapidly screen and optimize reaction conditions.

Key Research Thrusts:

Development of Miniaturized Flow Reactors: Designing and fabricating microreactors specifically for the synthesis and derivatization of halogenated pyridinols, allowing for precise control over temperature, pressure, and reaction times.

Automated Reaction Optimization: Utilizing robotic platforms and design of experiment (DoE) software to quickly identify optimal conditions for challenging transformations, such as selective halogenation or cross-coupling reactions.

In-line Purification and Analysis: Integrating continuous purification techniques (e.g., liquid-liquid extraction, chromatography) and real-time analytical methods (e.g., NMR, MS) into flow systems to streamline the entire synthesis and analysis workflow.

Photoredox Catalysis and Electrochemistry in Derivatization

Photoredox catalysis and electrochemistry are emerging as powerful tools for the functionalization of halogenated pyridinols under mild conditions. These methods provide access to novel reaction pathways that are often difficult to achieve using traditional thermal methods.

Areas of Exploration:

Visible-Light-Mediated Cross-Coupling: Employing photoredox catalysts to facilitate Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the iodo-position of pyridinols, often at room temperature.

Electrochemical C-H Functionalization: Utilizing electrochemical methods to directly functionalize C-H bonds on the pyridinol ring, offering a more atom-economical approach to derivatization.

Dual Catalysis Systems: Combining photoredox catalysis with other catalytic modes (e.g., transition metal catalysis, organocatalysis) to enable novel and complex transformations.

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The synthesis of enantiomerically pure chiral pyridinol derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity.

Future Research Goals:

Catalytic Asymmetric Halogenation: Designing chiral catalysts that can enantioselectively install halogen atoms onto the pyridinol scaffold.

Asymmetric Cross-Coupling Reactions: Developing chiral ligands for transition metal catalysts to control the stereochemistry of cross-coupling reactions that generate chiral centers.

Biocatalytic Approaches: Exploring the use of enzymes (e.g., halogenases, reductases) to perform stereoselective transformations on halogenated pyridinol substrates.

Applications in Chemo- and Biosensor Development (as a sensing element)

The unique electronic and photophysical properties of halogenated pyridinols make them attractive candidates for the development of novel chemo- and biosensors. The presence of halogen atoms can be exploited for specific binding interactions or to modulate the fluorescent or electrochemical properties of the molecule upon analyte binding.

Potential Applications:

Fluorescent Sensors: Designing pyridinol-based probes that exhibit a change in fluorescence intensity or wavelength upon binding to specific metal ions, anions, or biologically relevant molecules.

Electrochemical Sensors: Fabricating electrodes modified with halogenated pyridinols for the sensitive and selective detection of various analytes through electrochemical techniques.

Ratiometric Sensing: Developing sensors that provide a ratiometric response, which is more robust and less susceptible to environmental interference.

Exploration of New Catalytic Systems for Specific Transformations

While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous need for new catalytic systems that offer improved selectivity, broader substrate scope, and lower cost for the transformation of halogenated pyridinols.

Promising Research Areas:

Earth-Abundant Metal Catalysis: Investigating the use of catalysts based on iron, copper, nickel, and cobalt as more sustainable alternatives to precious metals like palladium.

Ligand Design: Synthesizing novel ligands that can fine-tune the reactivity and selectivity of metal catalysts for specific transformations on the pyridinol core.

Nanocatalysis: Utilizing metallic nanoparticles as highly active and recyclable catalysts for various organic transformations.

Advanced Analytical Techniques for Reaction Monitoring and Product Profiling

The development of advanced analytical techniques is crucial for gaining a deeper understanding of reaction mechanisms and for the comprehensive characterization of complex reaction mixtures in halogenated pyridinol chemistry.

Emerging Methodologies:

In Situ Spectroscopy: Employing techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR to monitor reaction kinetics and identify transient intermediates in real-time.

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS for accurate mass measurements to confirm the elemental composition of products and for the identification of impurities and byproducts.

Hyphenated Chromatographic Techniques: Combining high-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry (MS) or nuclear magnetic resonance (NMR) for the comprehensive profiling of complex reaction mixtures.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-6-iodo-5-methylpyridin-3-ol, and how can reaction conditions be optimized?

Synthesis of halogenated pyridinols typically involves sequential halogenation and functionalization. For analogous compounds like 476-Fluoro-4-iodo-pyridin-3-ol, a method using HCl in THF under reflux (60°C for 3 hours) followed by neutralization and extraction with ethyl acetate is documented . For fluorination, potassium fluoride in DMSO is a common approach, as seen in the synthesis of (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol . Optimization requires monitoring pH, solvent choice (e.g., THF for stability), and purification via chromatography or recrystallization to achieve >95% purity.

Q. How can the crystal structure of this compound be determined, and what software tools are reliable for refinement?

X-ray crystallography is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness and compatibility with modern diffraction data. For example, the crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine was resolved using similar protocols . Key steps include data collection at low temperature (e.g., 100 K) to reduce thermal motion and using Olex2 or WinGX for visualization.

Q. What spectroscopic techniques are most effective for characterizing halogenated pyridinols?

  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine placement, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify methyl and hydroxyl groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS can verify molecular weight and fragmentation patterns. For instance, a related iodopyridinol showed [M+1]+ at m/z 240 .
  • IR Spectroscopy : Hydroxyl stretches (~3200–3600 cm1^{-1}) and C-I/F vibrations (500–800 cm1^{-1}) provide functional group confirmation.

Advanced Research Questions

Q. How do the electronic effects of iodine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

The iodine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, while the fluorine’s electronegativity deactivates the ring, directing nucleophilic attacks to specific positions. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. For example, in 5-Iodo-6-(trifluoromethyl)pyridin-2-ol, iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions . Experimental validation via kinetic monitoring (e.g., GC-MS) is recommended.

Q. What strategies mitigate contradictions in biological activity data for halogenated pyridinols?

Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. A case study on 2-Chloro-6-(trifluoromethyl)pyridin-3-ol showed that HPLC purity >99% reduced variability in enzyme inhibition assays . Standardize protocols using controls (e.g., known inhibitors) and replicate experiments across multiple cell lines or enzymatic batches. Meta-analysis of related compounds (e.g., 3-Iodo-5-methylpyridin-2-ol ) can identify structure-activity trends.

Q. How can computational modeling predict the metabolic stability of this compound?

Use docking simulations (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. Parameters like LogP (calculated via ChemAxon) predict membrane permeability, while metabolic sites are identified using MetaSite. For fluorinated analogs, the trifluoromethyl group in 3,5-Bis(trifluoromethyl)pyridin-2-ol increased metabolic resistance due to steric hindrance . Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH).

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Key issues include:

  • Iodine Handling : Light sensitivity and volatility require inert conditions (e.g., Schlenk lines).
  • Purification : Continuous flow reactors improve yield consistency, as seen in 5-Iodo-6-(trifluoromethyl)pyridin-2-ol production .
  • Cost : Iodine sources (e.g., NIS) are expensive; optimize stoichiometry via DoE (Design of Experiments).

Methodological Considerations

Q. How should researchers address conflicting crystallographic data for halogenated pyridinols?

Re-refinement using alternative software (e.g., Phenix vs. SHELXL) and validation tools (e.g., CheckCIF) can resolve discrepancies. For example, SHELX’s resilience with twinned data is well-documented . If positional disorder is observed (common with halogens), apply restraints or use higher-resolution datasets (≤0.8 Å).

Q. What analytical workflows ensure reproducibility in halogenated pyridine research?

  • Synthesis : Document reaction parameters (temperature, solvent purity) and intermediates (e.g., TLC/Rf values).
  • Characterization : Archive raw spectral data (NMR, MS) in repositories like Zenodo.
  • Biological Assays : Report IC50_{50} values with 95% confidence intervals and negative controls.

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